Tanzisertib is synthesized from a class of aminopurine compounds designed to selectively inhibit JNK pathways. It falls under the category of small-molecule inhibitors and has been classified as an anti-fibrotic agent due to its mechanisms of action that counteract fibrosis-related processes. The compound has shown promising results in preclinical studies and clinical trials aimed at assessing its safety and efficacy in treating fibrotic conditions .
The synthesis of Tanzisertib involves several key steps that emphasize accessibility and efficiency. The synthetic pathway typically includes:
Recent studies have focused on optimizing the synthesis routes to enhance yield and minimize costs while maintaining the compound's biological activity .
Tanzisertib has a complex molecular structure characterized by an indolin-2-one core fused with a thiazole ring and a trifluorophenyl substituent. Its molecular formula is CHFNO, with a molecular weight of approximately 345.27 g/mol. The spatial arrangement allows for effective binding to the active sites of JNK isoforms, facilitating its inhibitory action.
Key Structural Features:
Tanzisertib undergoes specific chemical reactions during its interaction with JNK enzymes:
The mechanism by which Tanzisertib exerts its pharmacological effects involves:
Tanzisertib exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems for clinical applications .
Tanzisertib has several potential applications in scientific research and medicine:
The c-Jun N-terminal kinase family represents a critical subgroup within the mitogen-activated protein kinase superfamily, comprising three principal isoforms: c-Jun N-terminal kinase 1, c-Jun N-terminal kinase 2, and c-Jun N-terminal kinase 3. These serine/threonine kinases function as central mediators converting extracellular stressors—including inflammatory cytokines, oxidative damage, and biomechanical stress—into intracellular signaling cascades. c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 2 exhibit ubiquitous tissue expression, whereas c-Jun N-terminal kinase 3 demonstrates restricted localization primarily within neural tissue, cardiac muscle, and testes [3] [7]. Upon activation through dual phosphorylation by upstream kinases (mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7), c-Jun N-terminal kinase isoforms translocate to the nucleus. This facilitates the phosphorylation of transcription factors such as c-Jun, activating transcription factor 2, and tumor protein p53, culminating in the transcriptional upregulation of pro-fibrotic and pro-inflammatory mediators [3] [4].
In fibrogenesis, sustained c-Jun N-terminal kinase activation drives pathological extracellular matrix deposition through multiple mechanisms: direct stimulation of collagen gene expression in fibroblasts, promotion of epithelial-mesenchymal transition, and enhancement of transforming growth factor beta 1 signaling. Notably, c-Jun N-terminal kinase 1 displays heightened involvement in fibroblast-to-myofibroblast differentiation and collagen production compared to c-Jun N-terminal kinase 2. Elevated phospho-c-Jun N-terminal kinase 1 levels are consistently observed in the airway epithelium and pulmonary vasculature of idiopathic pulmonary fibrosis patients, correlating with disease progression and severity [3]. Experimental models further substantiate this isoform-specific role; genetic ablation of jnk1 significantly attenuates collagen deposition in murine fibrosis models, whereas jnk2 deletion exerts minimal impact [3].
The mechanistic involvement of c-Jun N-terminal kinase signaling across multiple fibrotic pathways positions pharmacological inhibition as a rational therapeutic strategy. Traditional anti-fibrotic agents pirfenidone and nintedanib modestly slow idiopathic pulmonary fibrosis progression but fail to halt or reverse established fibrosis. This unmet clinical need propelled investigation into targeted kinase inhibitors with disease-modifying potential [3]. Preclinical validation demonstrates that c-Jun N-terminal kinase inhibition reduces extracellular matrix production, decreases myofibroblast activation, and attenuates inflammatory cell infiltration in injured tissues. Crucially, inhibiting c-Jun N-terminal kinase may disrupt the self-perpetuating cycle of chronic fibrosis where persistent tissue injury sustains c-Jun N-terminal kinase activation, which in turn promotes further injury and matrix accumulation [3] [4].
The therapeutic rationale extends beyond pulmonary fibrosis to encompass hepatic, renal, and dermal fibrosis, reflecting conserved c-Jun N-terminal kinase involvement across organ systems. Discoid lupus erythematosus, characterized by chronic cutaneous inflammation and scarring, similarly demonstrates c-Jun N-terminal kinase pathway activation, providing the basis for clinical evaluation in this condition [8]. However, achieving therapeutic efficacy requires balancing pan-isoform inhibition against potential isoform-specific functions; while c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 2 drive fibrosis, c-Jun N-terminal kinase 3 modulation may confer neuroprotection but risks unintended neurological effects when inhibited systemically [7].
Table 1: Comparative Roles of c-Jun N-terminal kinase Isoforms in Fibrosis
Isoform | Tissue Distribution | Primary Fibrotic Functions | Validation in Disease Models |
---|---|---|---|
c-Jun N-terminal kinase 1 | Ubiquitous | Drives collagen synthesis, fibroblast proliferation, epithelial-mesenchymal transition | Genetic ablation reduces fibrosis in lung/liver/kidney models; elevated phospho-isoform in human idiopathic pulmonary fibrosis tissue |
c-Jun N-terminal kinase 2 | Ubiquitous | Modulates transforming growth factor beta 1 signaling, macrophage activation | Limited anti-fibrotic effect upon knockout; potential compensatory c-Jun N-terminal kinase 1 upregulation |
c-Jun N-terminal kinase 3 | Brain > Heart, Testes | Minor role in neurogenic inflammation; phosphorylates amyloid precursor protein | Not directly implicated in visceral fibrosis; knockout protects against neurodegeneration |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: